Cas no 1214333-68-2 (2-(Difluoromethoxy)-6-fluorobenzaldehyde)

2-(Difluoromethoxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde featuring both difluoromethoxy and fluoro substituents on the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the fluorine atoms. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the aldehyde functionality provides a versatile handle for further synthetic modifications. Its structural features make it a valuable intermediate in the development of bioactive molecules, particularly where fluorination is desired to modulate reactivity or improve pharmacokinetic properties. The compound is typically handled under controlled conditions due to its reactive aldehyde group.
2-(Difluoromethoxy)-6-fluorobenzaldehyde structure
1214333-68-2 structure
商品名:2-(Difluoromethoxy)-6-fluorobenzaldehyde
CAS番号:1214333-68-2
MF:C8H5O2F3
メガワット:190.1193
MDL:MFCD14698497
CID:1015893
PubChem ID:46311638

2-(Difluoromethoxy)-6-fluorobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethoxy)-6-fluorobenzaldehyde
    • 2-Difluoromethoxy-6-fluoro benzaldehyde
    • 2-difluoroMethoxy-6-fluorobenzaldehyde
    • MDL: MFCD14698497
    • インチ: InChI=1S/C8H5F3O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H
    • InChIKey: QILUBEGQUQUXDW-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=O)C(=C1)OC(F)F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3

2-(Difluoromethoxy)-6-fluorobenzaldehyde セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: H226-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 包装グループ:
  • 危険レベル:3
  • ちょぞうじょうけん:Inert atmosphere,2-8°C(BD231702)

2-(Difluoromethoxy)-6-fluorobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A014000155-1g
6-Difluoromethoxy-2-fluorobenzaldehyde
1214333-68-2 97%
1g
$1564.50 2023-09-04
Ambeed
A353963-10g
2-(Difluoromethoxy)-6-fluorobenzaldehyde
1214333-68-2 97%
10g
$692.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTYC1199-1G
2-(difluoromethoxy)-6-fluorobenzaldehyde
1214333-68-2 95%
1g
¥ 567.00 2023-03-31
abcr
AB335041-5 g
2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; .
1214333-68-2 95%
5g
€508.70 2023-04-26
abcr
AB335041-1 g
2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; .
1214333-68-2 95%
1g
€203.00 2023-04-26
eNovation Chemicals LLC
Y0983189-10g
2-(Difluoromethoxy)-6-fluorobenzaldehyde
1214333-68-2 95%
10g
$650 2024-08-02
Enamine
EN300-2662761-0.5g
2-(difluoromethoxy)-6-fluorobenzaldehyde
1214333-68-2 95.0%
0.5g
$60.0 2025-03-20
abcr
AB335041-1g
2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; .
1214333-68-2 95%
1g
€205.40 2025-02-21
abcr
AB335041-5g
2-Difluoromethoxy-6-fluorobenzaldehyde, 95%; .
1214333-68-2 95%
5g
€516.10 2025-02-21
eNovation Chemicals LLC
D951766-5g
Benzaldehyde, 2-(difluoromethoxy)-6-fluoro-
1214333-68-2 97%
5g
$355 2024-06-08

2-(Difluoromethoxy)-6-fluorobenzaldehyde 関連文献

2-(Difluoromethoxy)-6-fluorobenzaldehydeに関する追加情報

Professional Introduction to 2-(Difluoromethoxy)-6-fluorobenzaldehyde (CAS No. 1214333-68-2)

2-(Difluoromethoxy)-6-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 1214333-68-2, belongs to a class of molecules that exhibit both electrophilic and nucleophilic characteristics, making it a versatile intermediate in synthetic chemistry. The presence of both fluoro and methoxy substituents on the benzene ring imparts distinct electronic and steric effects, which can be exploited in the design of novel bioactive molecules.

The< strong> difluoromethoxy group is particularly noteworthy as it enhances the lipophilicity and metabolic stability of the molecule, while the< strong> fluorobenzaldehyde moiety provides a platform for further functionalization through condensation reactions with various nucleophiles. These attributes have made< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde a valuable building block in the synthesis of pharmacologically active compounds, including potential drug candidates for various therapeutic indications.

In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced binding affinity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. The< strong> fluorine atom, being highly electronegative, can modulate the electronic properties of the molecule, leading to stronger interactions with biological targets. This has been particularly evident in the development of kinase inhibitors, where fluorine substitution has been shown to improve potency and selectivity.

The< strong> methoxy group in< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde also plays a crucial role in its reactivity and functionality. It can participate in various chemical transformations, such as nucleophilic aromatic substitution (SNAr), which allows for the introduction of additional substituents at different positions on the benzene ring. This flexibility makes the compound an attractive candidate for generating libraries of diverse compounds for high-throughput screening.

Recent studies have highlighted the utility of< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often considered challenging drug targets due to their large binding surfaces and lack of well-defined binding pockets. However, fluorinated aromatic compounds have shown promise in disrupting these interactions by occupying specific hydrophobic pockets within the target proteins. For instance, derivatives of< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde have been explored as inhibitors of inflammatory pathways by modulating the activity of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The incorporation of< strong> difluoromethoxy and< strong> fluorobenzaldehyde groups into drug-like molecules has also been associated with improved pharmacokinetic properties, including enhanced solubility and reduced susceptibility to metabolic degradation. These features are critical for achieving optimal drug delivery and therapeutic efficacy. Additionally, the electronic effects induced by these substituents can influence the conformational dynamics of the molecule, thereby affecting its interaction with biological targets.

In conclusion, 2-(Difluoromethoxy)-6-fluorobenzaldehyde (CAS No. 1214333-68-2) represents a promising intermediate in medicinal chemistry with diverse applications in drug discovery and development. Its unique structural features, combined with its reactivity and functionalization potential, make it an indispensable tool for synthetic chemists and pharmacologists seeking to develop novel therapeutic agents. As research continues to uncover new applications for fluorinated aromatic compounds, compounds like< strong> 2-(Difluoromethoxy)-6-fluorobenzaldehyde are likely to play an increasingly important role in addressing unmet medical needs.

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